

Unveiling the Molecular Architecture of Anthopleurin C: A Technical Guide

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Compound of Interest		
Compound Name:	Anthopleurin C	
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Abstract

Anthopleurin **C** (AP-C) is a potent polypeptide cardiotoxin isolated from the sea anemone Anthopleura elegantissima. As a member of the anthopleurin family, it modulates the function of voltage-gated sodium channels, presenting a molecule of significant interest for cardiovascular research and drug development. Although the three-dimensional structure of **Anthopleurin C** has not been explicitly determined, its high sequence homology to other anthopleurin isoforms, particularly Anthopleurin A (AP-A) and Anthopleurin B (AP-B), allows for the construction of a robust structural model. This guide provides a comprehensive overview of the likely three-dimensional structure of **Anthopleurin C**, based on the well-characterized architecture of its homologs. It details the experimental protocols that would be employed for its structural determination, presents comparative quantitative data from related isoforms, and illustrates the relevant signaling pathways and experimental workflows.

Introduction

The sea anemone toxin **Anthopleurin C** is a 49-amino acid polypeptide characterized by three disulfide bridges that impart significant stability to its structure. Like its counterparts, AP-C exhibits a positive inotropic effect on cardiac muscle by binding to voltage-gated sodium channels and delaying their inactivation. This prolonged sodium influx leads to an increased intracellular calcium concentration, thereby enhancing myocardial contractility. Understanding the precise three-dimensional arrangement of **Anthopleurin C** is crucial for elucidating its



mechanism of action at a molecular level and for guiding the rational design of novel cardiotonic agents with improved therapeutic profiles.

Primary Structure and Comparative Analysis

The primary structure of **Anthopleurin C** has been determined, and it shares a high degree of sequence identity with Anthopleurins A and B. The disulfide bridges in AP-C are located at Cys4-Cys44, Cys6-Cys34, and Cys27-Cys45. A comparative analysis of the amino acid sequences of these three isoforms highlights their conserved regions and key substitutions.

Table 1: Amino Acid Sequence Comparison of Anthopleurin Isoforms



1 Gly Gly Gly 2 Val Val Val 3 Ser Pro Pro 4 Cys Cys Cys 5 Leu Leu Leu 6 Cys Cys Cys 7 Asp Asp Asp 8 Ser Ser Ser 9 Asp Asp Asp 10 Gly Gly Gly 11 Pro Pro Pro 12 Ser Arg Ser 13 Val Pro Val 14 Arg Arg Arg 15 Gly Gly Gly 16 Asn Asn Asn 17 Thr Thr Thr 18 Leu Leu Leu 19 Ser Ser Ser 20 Gly Gly Gly	Residue #	Anthopleurin A (AP-A)	Anthopleurin B (AP-B)	Anthopleurin C (AP-C)
3 Ser Pro Pro 4 Cys Cys Cys 5 Leu Leu Leu 6 Cys Cys Cys 7 Asp Asp Asp 8 Ser Ser Ser 9 Asp Asp Asp 10 Gly Gly Gly 11 Pro Pro Pro 12 Ser Arg Ser 13 Val Pro Val 14 Arg Arg Arg 15 Gly Gly Gly 16 Asn Asn Asn 17 Thr Thr Thr 18 Leu Leu Leu 19 Ser Ser Ser 20 Gly Gly Gly 21 Thr Ile Ile 22 Leu Leu Leu	1	Gly	Gly	Gly
4 Cys Cys Cys 5 Leu Leu Leu 6 Cys Cys Cys 7 Asp Asp Asp 8 Ser Ser Ser 9 Asp Asp Asp 10 Gly Gly Gly 11 Pro Pro Pro 12 Ser Arg Ser 13 Val Pro Val 14 Arg Arg Arg 15 Gly Gly Gly 16 Asn Asn Asn 17 Thr Thr Thr 18 Leu Leu Leu 19 Ser Ser Ser 20 Gly Gly Gly 21 Thr Ile Ile 22 Leu Leu Leu	2	Val	Val	Val
5 Leu Leu Leu 6 Cys Cys Cys 7 Asp Asp Asp 8 Ser Ser Ser 9 Asp Asp Asp 10 Gly Gly Gly 11 Pro Pro Pro 12 Ser Arg Ser 13 Val Pro Val 14 Arg Arg Arg 15 Gly Gly Gly 16 Asn Asn Asn 17 Thr Thr Thr 18 Leu Leu Leu 19 Ser Ser Ser 20 Gly Gly Gly 21 Thr Ile Ile 22 Leu Leu Leu	3	Ser	Pro	Pro
6 Cys Cys Cys 7 Asp Asp Asp 8 Ser Ser Ser 9 Asp Asp Asp 10 Gly Gly Gly 11 Pro Pro Pro 12 Ser Arg Ser 13 Val Pro Val 14 Arg Arg Arg 15 Gly Gly Gly 16 Asn Asn Asn 17 Thr Thr Thr 18 Leu Leu Leu 19 Ser Ser Ser 20 Gly Gly Gly 21 Thr Ile Ile 22 Leu Leu Leu	4	Cys	Cys	Cys
7 Asp Asp Asp 8 Ser Ser Ser 9 Asp Asp Asp 10 Gly Gly Gly 11 Pro Pro Pro 12 Ser Arg Ser 13 Val Pro Val 14 Arg Arg Arg 15 Gly Gly Gly 16 Asn Asn Asn 17 Thr Thr Thr 18 Leu Leu Leu 19 Ser Ser Ser 20 Gly Gly Gly 21 Thr Ile Ile 22 Leu Leu Leu	5	Leu	Leu	Leu
8 Ser Ser Ser 9 Asp Asp Asp 10 Gly Gly Gly 11 Pro Pro Pro 12 Ser Arg Ser 13 Val Pro Val 14 Arg Arg Arg 15 Gly Gly Gly 16 Asn Asn Asn 17 Thr Thr Thr 18 Leu Leu Leu 19 Ser Ser Ser 20 Gly Gly Gly 21 Thr Ile Ile 22 Leu Leu Leu	6	Cys	Cys	Cys
9 Asp Asp Asp 10 Gly Gly Gly 11 Pro Pro Pro 12 Ser Arg Ser 13 Val Pro Val 14 Arg Arg Arg 15 Gly Gly Gly 16 Asn Asn Asn 17 Thr Thr Thr 18 Leu Leu Leu 19 Ser Ser Ser 20 Gly Gly Gly 21 Thr Ile Ile 22 Leu Leu Leu	7	Asp	Asp	Asp
10 Gly Gly Gly 11 Pro Pro Pro 12 Ser Arg Ser 13 Val Pro Val 14 Arg Arg Arg 15 Gly Gly Gly 16 Asn Asn Asn 17 Thr Thr Thr 18 Leu Leu Leu 19 Ser Ser Ser 20 Gly Gly Gly 21 Thr Ile Ile 22 Leu Leu Leu	8	Ser	Ser	Ser
11 Pro Pro Pro 12 Ser Arg Ser 13 Val Pro Val 14 Arg Arg Arg 15 Gly Gly Gly 16 Asn Asn Asn 17 Thr Thr Thr 18 Leu Leu Leu 19 Ser Ser Ser 20 Gly Gly Gly 21 Thr Ile Ile 22 Leu Leu Leu	9	Asp	Asp	Asp
12 Ser Arg Ser 13 Val Pro Val 14 Arg Arg Arg 15 Gly Gly Gly 16 Asn Asn Asn 17 Thr Thr Thr 18 Leu Leu Leu 19 Ser Ser Ser 20 Gly Gly Gly 21 Thr Ile Ile 22 Leu Leu Leu	10	Gly	Gly	Gly
13 Val Pro Val 14 Arg Arg Arg 15 Gly Gly Gly 16 Asn Asn Asn 17 Thr Thr Thr 18 Leu Leu Leu 19 Ser Ser Ser 20 Gly Gly Gly 21 Thr Ile Ile 22 Leu Leu Leu	11	Pro	Pro	Pro
14 Arg Arg Arg 15 Gly Gly Gly 16 Asn Asn Asn 17 Thr Thr Thr 18 Leu Leu Leu 19 Ser Ser Ser 20 Gly Gly Gly 21 Thr Ile Ile 22 Leu Leu Leu	12	Ser	Arg	Ser
15 Gly Gly Gly 16 Asn Asn Asn 17 Thr Thr Thr 18 Leu Leu Leu 19 Ser Ser Ser 20 Gly Gly Gly 21 Thr Ile Ile 22 Leu Leu Leu	13	Val	Pro	Val
16 Asn Asn Asn 17 Thr Thr Thr 18 Leu Leu Leu 19 Ser Ser Ser 20 Gly Gly Gly 21 Thr Ile Ile 22 Leu Leu Leu	14	Arg	Arg	Arg
17 Thr Thr Thr 18 Leu Leu Leu 19 Ser Ser Ser 20 Gly Gly Gly 21 Thr Ile Ile 22 Leu Leu Leu	15	Gly	Gly	Gly
18LeuLeuLeu19SerSerSer20GlyGlyGly21ThrIleIle22LeuLeuLeu	16	Asn	Asn	Asn
19 Ser Ser Ser 20 Gly Gly Gly 21 Thr Ile Ile 22 Leu Leu Leu	17	Thr	Thr	Thr
20 Gly Gly Gly 21 Thr IIe IIe 22 Leu Leu Leu	18	Leu	Leu	Leu
21 Thr Ile Ile 22 Leu Leu Leu	19	Ser	Ser	Ser
22 Leu Leu Leu	20	Gly	Gly	Gly
	21	Thr	lle	lle
23 Trp Trp Trp	22	Leu	Leu	Leu
	23	Trp	Trp	Trp





24	Leu	Phe	Leu
25	Tyr	Tyr	Ala
26	Pro	Pro	Gly
27	Ser	Ser	Cys
28	Gly	Gly	Pro
29	Cys	Cys	Ser
30	Pro	Pro	Gly
31	Ser	Ser	Trp
32	Gly	Gly	His
33	Тгр	Trp	Asn
34	His	His	Cys
35	Asn	Asn	Lys
36	Cys	Cys	Ala
37	Lys	Lys	His
38	Ala	Ala	Gly
39	His	His	Pro
40	Gly	Gly	Thr
41	Pro	Pro	lle
42	Thr	Asn	Gly
43	lle	lle	Trp
44	Gly	Gly	Cys
45	Trp	Trp	Cys
46	Cys	Cys	Lys
47	Cys	Cys	Gln



48	Lys	Lys
49	Gln	Lys

Three-Dimensional Structure

Based on the experimentally determined structures of Anthopleurin A and B by Nuclear Magnetic Resonance (NMR) spectroscopy, **Anthopleurin C** is predicted to adopt a compact, globular fold. The core of this structure is composed of a four-stranded antiparallel β -sheet. This β -sheet is connected by three loops of varying lengths. The overall structure is stabilized by the three disulfide bonds, which covalently link different parts of the polypeptide chain, contributing to its stability and resistance to degradation.

The solution structure of the highly homologous Anthopleurin-B (PDB ID: 1APF) reveals that the core β -sheet involves residues 2-4, 20-23, 34-37, and 45-48.[1] The structure also features several β -turns, notably at residues 6-9, 25-28, and 30-33.[1] The longest and most flexible loop extends from residues 8 to 17.[1] It is highly probable that **Anthopleurin C** adopts a nearly identical fold.

Experimental Protocols

The determination of the three-dimensional structure of a small protein like **Anthopleurin C** in solution is ideally suited for Nuclear Magnetic Resonance (NMR) spectroscopy. The following protocol outlines the key steps that would be involved, based on the successful structure determination of its homologs.

4.1. Sample Preparation

- Expression and Purification: Recombinant Anthopleurin C would be expressed in a suitable host system, such as E. coli, and purified to >95% homogeneity using chromatographic techniques (e.g., reverse-phase HPLC). For NMR studies, the protein would be isotopically labeled with ¹⁵N and ¹³C by growing the expression host in a minimal medium containing ¹⁵NH₄Cl and ¹³C-glucose as the sole nitrogen and carbon sources, respectively.
- NMR Sample Formulation: The purified, isotopically labeled protein would be dissolved in a buffered aqueous solution (e.g., 90% H₂O/10% D₂O) to a final concentration of 1-3 mM. The

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pH of the sample would be adjusted to a value where the protein is stable and yields high-quality NMR spectra (e.g., pH 4.5, as used for Anthopleurin B).[2]

- 4.2. NMR Data Acquisition A series of multidimensional NMR experiments would be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe to enhance sensitivity. The standard suite of experiments for protein structure determination includes:
- 2D ¹H-¹⁵N HSQC: To obtain a "fingerprint" of the protein, with one peak for each backbone and sidechain N-H group.
- 3D HNCA & HN(CO)CA: To correlate the backbone amide ¹H and ¹⁵N chemical shifts with the Cα chemical shifts of the same and preceding residues, respectively, for sequential backbone resonance assignment.
- 3D HNCACB & CBCA(CO)NH: To correlate backbone amide ¹H and ¹⁵N chemical shifts with the Cα and Cβ chemical shifts of the same and preceding residues, respectively, to aid in sequential assignment and provide amino acid type information.
- 3D ¹⁵N-edited NOESY-HSQC: To identify through-space correlations (Nuclear Overhauser Effects or NOEs) between protons that are close in space (< 5-6 Å), which provide the distance restraints crucial for structure calculation.
- 3D HNHB: To obtain information on the φ backbone dihedral angles through the measurement of ³J(HNHα) coupling constants.
- 4.3. Data Processing and Structure Calculation
- Data Processing: The acquired NMR data would be processed using software such as NMRPipe.
- Resonance Assignment: The chemical shifts of the backbone and sidechain atoms would be assigned using software like CCPNmr Analysis.
- Constraint Generation: NOE cross-peaks from the ¹⁵N-edited NOESY-HSQC spectrum would be converted into upper distance limits. Dihedral angle restraints would be derived from the



measured coupling constants and/or from chemical shift analysis using programs like TALOS+.

- Structure Calculation: The final set of experimental restraints (distances and dihedral angles)
 would be used to calculate an ensemble of 3D structures using software such as CYANA or
 Xplor-NIH, typically through a simulated annealing protocol.
- Structure Validation: The resulting ensemble of structures would be validated for their agreement with the experimental data and for their stereochemical quality using programs like PROCHECK-NMR and MolProbity.

Quantitative Data

While specific quantitative structural data for **Anthopleurin C** is not available, the data from the NMR structure determination of Anthopleurin B (PDB: 1APF) provides a reliable proxy. The calculation of the Anthopleurin B structure was based on a set of experimentally derived restraints.

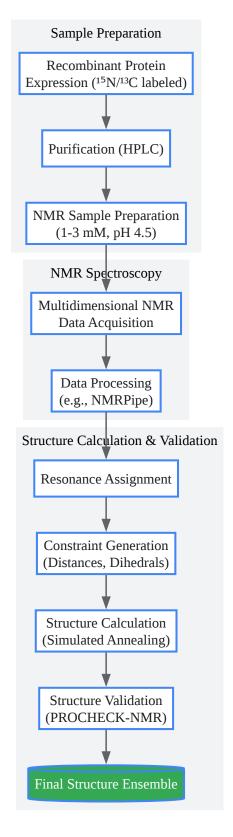
Table 2: Representative NMR Restraints for Anthopleurin B (PDB: 1APF)

Restraint Type	Number of Restraints	
Distance Restraints		
Intra-residue	183	
Sequential (i-j	
Medium-range (1<	i-j	
Long-range (i-j	
Dihedral Angle Restraints		
φ (phi)	21	
ψ (psi)	21	

Data derived from the primary publication for PDB entry 1APF.



Visualizations Experimental Workflow for 3D Structure Determination

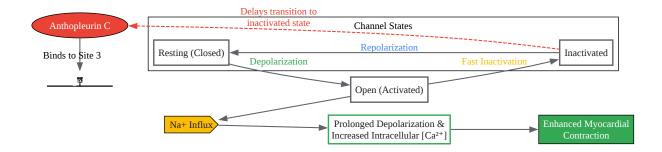




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Caption: Workflow for determining the 3D structure of **Anthopleurin C** using NMR spectroscopy.

Signaling Pathway of Anthopleurin C



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Caption: **Anthopleurin C**'s mechanism of action on voltage-gated sodium channels.

Conclusion

While a definitive experimentally determined three-dimensional structure of **Anthopleurin C** remains to be elucidated, a wealth of information from its highly homologous isoforms, Anthopleurin A and B, provides a strong foundation for a predictive structural model. This model, characterized by a stable, disulfide-rich, four-stranded antiparallel β -sheet core, serves as a valuable tool for understanding its interaction with voltage-gated sodium channels. The experimental methodologies detailed herein, centered around multidimensional NMR spectroscopy, represent the established approach for determining the precise atomic coordinates of such a polypeptide in solution. The continued investigation into the structure-function relationships of the anthopleurin family holds significant promise for the development of novel therapeutics for cardiovascular diseases.



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